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7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Medicinal chemistry teams face supply inconsistencies and scaffold variability that compromise PARP-1, RAF, and FER kinase SAR reproducibility. This 7-methyl-tetrahydropyrido-pyridazinone resolves these issues as a standardized, multi-target privileged scaffold. • Validated PARP-1 isostere core: optimized derivative achieves IC₅₀=36 nM vs. Olaparib 34 nM. • Consistent hinge-binding motif: documented high kinase selectivity via lipophilic-efficient binding. • Supply reliability: ≥98% purity (HPLC), ISO-certified quality system, ensuring lot-to-lot assay consistency across discovery programs.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B15228391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(CCCN2)C=N1
InChIInChI=1S/C8H11N3O/c1-11-8(12)7-6(5-10-11)3-2-4-9-7/h5,9H,2-4H2,1H3
InChIKeyDRFHPPKJMFEQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one – Identity & Procurement Baseline


7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one (CAS 15370-77-1) is a nitrogen-containing fused bicyclic heterocycle with molecular formula C₈H₁₁N₃O and molecular weight 165.19 g·mol⁻¹ . The compound belongs to the tetrahydropyridopyridazinone class, combining a saturated piperidine ring with a pyridazinone moiety—a scaffold recognized as a privileged starting point for medicinal chemistry design [1]. It is commercially supplied at ≥98% purity (NLT 98%) under ISO-certified quality systems for pharmaceutical R&D and quality control applications . The 7-methyl substitution distinguishes it from the parent non-methylated analog (CAS 15375-78-7, MW 151.17), while the 1,2,3,4-tetrahydro saturation differentiates it from its aromatic counterpart, pyrido[2,3-d]pyridazin-8(7H)-one, 7-methyl- (CAS 15370-76-0, C₈H₇N₃O) .

Why This Compound Cannot Be Replaced by Generic In-Class Analogs


Within the tetrahydropyridopyridazinone class, three structural variables critically determine downstream biological and physicochemical performance: (i) the presence or absence of N7-methylation, (ii) the saturation state of the pyrido ring, and (iii) the nature of peripheral substituents. Replacing the 7‑methyl group with hydrogen (CAS 15375‑78‑7) alters molecular weight by −14 Da, reduces lipophilicity, and modifies metabolic stability . Substituting the saturated 1,2,3,4‑tetrahydropyrido scaffold with its aromatic analog eliminates the NH group that has been demonstrated to improve pharmacokinetic properties over carbon‑based analogs in the PARP‑1 inhibitor series [1]. Furthermore, the pyrido[2,3‑d]pyridazin‑8(7H)‑one core has been validated as a kinase hinge‑binding motif delivering high selectivity with minimal polar contacts; substitution at any position on this core can disrupt the critical hinge‑binding geometry [2]. Generic interchange without controlling these variables risks compromised target engagement, altered PK profile, and non‑reproducible biological readout.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift vs. Non-Methylated Parent

The 7‑methyl substituent on the target compound (CAS 15370‑77‑1) contributes +14.02 Da relative to the non‑methylated parent 1,2,3,4‑tetrahydropyrido[2,3‑d]pyridazin‑8(7H)‑one (CAS 15375‑78‑7, C₇H₉N₃O, MW 151.17) . This methyl group increases calculated LogP by approximately 0.5–0.7 units based on fragment‑based estimations (ΔπCH₃ ≈ +0.5), directly impacting membrane permeability and metabolic stability . In lead optimization campaigns, N‑methylation is a well‑established strategy to block metabolically labile N‑H sites and modulate CYP450 susceptibility; the presence of this methyl group therefore alters both the pharmacokinetic liability profile and the hydrogen‑bond donor/acceptor balance of the scaffold [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Saturated NH Scaffold PK Advantage vs. Carbon Analogs

In the tetrahydropyridopyridazinone PARP‑1 inhibitor series, the NH moiety embedded in the saturated tetrahydropyridyl ring directly improved pharmacokinetic properties compared to corresponding carbon‑based (all‑carbon ring) analogs [1]. Compounds within this series, exemplified by 20w, achieved PARP‑1 Kᵢ < 1 nM and whole‑cell C41 EC₅₀ = 1 nM, with orally bioavailable members (8c, 20u) demonstrating significant in vivo efficacy in a B16 murine xenograft model in combination with temozolomide [1]. The target compound retains this NH‑containing saturated scaffold, whereas its aromatic counterpart (CAS 15370‑76‑0) lacks both the NH and the conformational flexibility of the tetrahydropyrido ring, which are critical for the PK‑enhancing effect observed in this series .

PARP-1 Inhibition Pharmacokinetics Scaffold Optimization

PARP-1 Inhibitory Activity vs. Olaparib

The pyridopyridazinone scaffold has been rationally designed as a direct isostere of the phthalazine nucleus of the approved PARP‑1 inhibitor Olaparib [1]. In a head‑to‑head in vitro comparison, the best pyridopyridazinone derivative (compound 8a) exhibited an IC₅₀ of 36 nM against PARP‑1, which was statistically indistinguishable from Olaparib (IC₅₀ = 34 nM) under identical assay conditions [1]. Molecular docking confirmed that pyridopyridazinone derivatives recapitulate the three key hydrogen bonds with Gly863 and Ser904 in the PARP‑1 active site that are characteristic of Olaparib binding, along with additional π–π and hydrogen–π stacking interactions with Tyr907 and Tyr896 [1]. The target compound, bearing the identical pyridopyridazinone core with 7‑methyl and tetrahydropyrido modifications, inherits this validated pharmacophore geometry [2].

PARP-1 Inhibition Cancer Therapeutics Isosteric Replacement

Hinge-Binding Motif Selectivity vs. Conventional Binders

The pyrido[2,3‑d]pyridazin‑8(7H)‑one core has been validated as a kinase hinge‑binding motif in the Type II pan‑RAF inhibitor GNE‑9815, which was described as 'among the most highly kinase‑selective RAF inhibitors reported to date' [1]. The motif achieves its selectivity through a lipophilic‑efficient binding mode with minimal polar hinge contacts, a design principle that contrasts with conventional hinge binders relying on extensive hydrogen‑bond networks [1]. GNE‑9815 demonstrated oral bioavailability without enabling formulations and produced synergistic MAPK pathway modulation in an HCT116 xenograft model when combined with the MEK inhibitor cobimetinib [1]. The target compound shares this identical pyrido[2,3‑d]pyridazin‑8(7H)‑one core, with the 7‑methyl and tetrahydropyrido modifications providing additional vectors for selectivity fine‑tuning and physicochemical optimization .

Kinase Inhibition pan-RAF Selectivity Engineering

Purity Specification Advantage vs. Non-Methylated Analog

The target compound is commercially sourced at NLT 98% purity under ISO‑certified quality systems, suitable for pharmaceutical R&D and quality control applications . In contrast, the non‑methylated parent analog 1,2,3,4‑tetrahydropyrido[2,3‑d]pyridazin‑8(7H)‑one (CAS 15375‑78‑7) is widely listed at minimum purity specifications of 95% or 95%+ across multiple suppliers . This 3‑percentage‑point purity differential (≥98% vs. ≥95%) translates to a maximum impurity burden of ≤2% versus ≤5%, which is a meaningful factor for sensitive biological assays where trace impurities can confound dose‑response determinations or produce false‑positive screening hits . The higher purity specification also reduces the need for in‑house repurification before use in lead optimization or in vivo studies.

Chemical Procurement Quality Control Synthetic Intermediate

Scaffold Versatility Across PARP-1, Pan-RAF, and FER Kinase

The tetrahydropyridopyridazinone scaffold has demonstrated validated activity across mechanistically distinct target classes: (a) PARP‑1 enzyme inhibition with IC₅₀ values in the 36 nM range, comparable to Olaparib [1]; (b) Type II pan‑RAF kinase inhibition with exquisite selectivity via the pyrido[2,3‑d]pyridazin‑8(7H)‑one hinge‑binding motif (GNE‑9815) [2]; and (c) FER tyrosine kinase inhibition exemplified by DS21360717 (IC₅₀ = 0.49 nM), an orally active inhibitor developed by Daiichi Sankyo [3]. This breadth of target‑class coverage is atypical for a single heterocyclic scaffold and contrasts with more specialized cores (e.g., phthalazinones, which are predominantly PARP‑focused). For procurement decision‑making, this scaffold versatility means that a single chemical starting material can feed multiple distinct project streams, reducing the number of separate building blocks that need to be sourced and qualified [4].

Multi‑Target Scaffold Medicinal Chemistry Kinase and Non‑Kinase Targets

Optimal Application Scenarios Based on Differentiated Evidence


PARP-1 Inhibitor Lead Optimization with Non-Phthalazine Isostere

The pyridopyridazinone scaffold has been experimentally validated as an effective isostere of the Olaparib phthalazine core, with the best pyridopyridazinone derivative (compound 8a) achieving PARP‑1 IC₅₀ = 36 nM versus Olaparib IC₅₀ = 34 nM [1]. The target compound provides this scaffold with the additional 7‑methyl group, which can serve as a metabolic soft spot blocker or a vector for further derivatization. Programs seeking to circumvent existing phthalazine‑based intellectual property while maintaining nanomolar PARP‑1 potency should prioritize this compound as a core intermediate for library synthesis. Computational ADME studies on close analogs (8a, 8e) predict drug‑like pharmacokinetic properties, supporting progression into in vitro ADME profiling and subsequent in vivo efficacy models [1].

Type II Pan-RAF Kinase Inhibitor Design

The pyrido[2,3‑d]pyridazin‑8(7H)‑one hinge‑binding motif, as demonstrated by GNE‑9815, delivers high kinase selectivity through a lipophilic‑efficient binding mode with minimal polar hinge contacts [2]. The target compound embodies this core and adds the 1,2,3,4‑tetrahydro saturation that, in the PARP‑1 series, conferred oral bioavailability advantages over aromatic analogs [3]. Medicinal chemistry teams targeting KRAS‑mutant cancers with combination RAF‑MEK strategies should use this scaffold as a starting point for aryl urea or related Type II inhibitor design, leveraging the documented synergistic MAPK pathway modulation in HCT116 xenograft models when combined with cobimetinib [2].

FER Tyrosine Kinase Inhibitor Discovery

Pyrido‑pyridazinone derivatives have produced FER tyrosine kinase inhibitors with sub‑nanomolar enzymatic potency (DS21360717, IC₅₀ = 0.49 nM) and oral in vivo antitumor activity [4]. The target compound, as a 7‑methyl‑1,2,3,4‑tetrahydro analog, occupies an underexplored region of the FER SAR landscape relative to the more extensively profiled aromatic pyrido‑pyridazinones. Programs aiming to optimize solubility and bioavailability while retaining sub‑nanomolar FER potency should investigate this saturated, N‑methylated scaffold variant, particularly given the known solubility limitations of earlier FER inhibitor candidates in this series [4]. The scaffold also offers synthetic handles for late‑stage functionalization via nucleophilic substitution or condensation chemistry .

Multi-Program Procurement with Scaffold Versatility

Organizations running parallel discovery programs across PARP‑1, RAF kinase, and FER kinase targets can consolidate procurement around the tetrahydropyridopyridazinone scaffold, which has validated nanomolar‑potency exemplars in all three target classes [1][2][4]. The target compound's ≥98% purity specification and ISO‑certified quality system ensure consistent lot‑to‑lot performance across different assay platforms, reducing the qualification burden associated with switching between multiple structurally distinct building blocks. Its molecular weight (165.19 Da) and favorable Fsp³ content (0.50, from the tetrahydropyrido ring) align with fragment‑based and lead‑like property guidelines, making it suitable for both hit‑to‑lead and lead optimization stages [5].

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